molecular formula C16H21F3N2O4S B6501795 1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide CAS No. 1351661-91-0

1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B6501795
CAS No.: 1351661-91-0
M. Wt: 394.4 g/mol
InChI Key: WOBLHCUTGMIMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21F3N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.11741282 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a member of a class of compounds that have shown significant biological activity, particularly in the context of anesthetic and anticonvulsant effects. This article reviews its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14F3N1O4S1
  • Molecular Weight : 373.3 g/mol
  • IUPAC Name : N-[3-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

The structure includes a piperidine ring, a trifluoromethyl group, and a methanesulfonyl moiety, which contribute to its unique pharmacological profile.

Anesthetic Properties

Research indicates that compounds similar to This compound exhibit oral general anesthetic activity. For instance, analogs have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane significantly without affecting hemodynamic parameters such as heart rate or blood pressure at therapeutic doses .

Anticonvulsant Effects

The compound has also demonstrated potent anticonvulsant activity. In studies involving maximal electroshock (MES) and subcutaneous metrazol models, it exhibited a therapeutic index of 10 for MES activity. This suggests that it could be effective in managing seizures with minimal side effects .

The mechanism underlying the biological activity of this compound appears to involve modulation of GABA(A) receptor currents. At concentrations around 10 µM, it was observed to enhance GABA(A) current in hippocampal neurons . Additionally, its lipophilicity due to the trifluoromethyl group allows for efficient membrane penetration and interaction with various molecular targets within the cell.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnestheticReduced MAC for isoflurane
AnticonvulsantTherapeutic index of 10 in MES model
GABA(A) ModulationEnhanced GABA(A) current at 10 µM

Case Study: Anesthetic Efficacy

In a controlled study, the compound was administered to animal models to evaluate its anesthetic properties. The results indicated a significant reduction in MAC values when combined with isoflurane, suggesting synergistic effects that could enhance anesthetic protocols without increasing cardiovascular risks .

Properties

IUPAC Name

1-methylsulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-9-7-12(8-10-21)14(22)20-11-15(23,16(17,18)19)13-5-3-2-4-6-13/h2-6,12,23H,7-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLHCUTGMIMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.